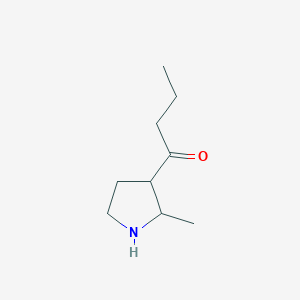
1-(2-Methylpyrrolidin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrrolidin-3-yl)butan-1-one is an organic compound with the molecular formula C₉H₁₇NO. . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-(2-Methylpyrrolidin-3-yl)butan-1-one involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 2-methylpyrrolidine with butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-(2-Methylpyrrolidin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Methylpyrrolidin-3-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(2-Methylpyrrolidin-3-yl)butan-1-one can be compared with other similar compounds, such as:
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular structure, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for various research applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(11)8-5-6-10-7(8)2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
HFOKKNZTVAGQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCNC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


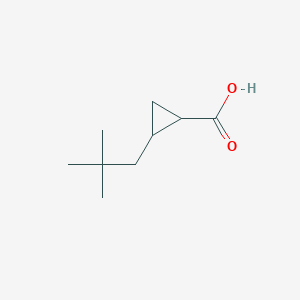
![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B13232311.png)

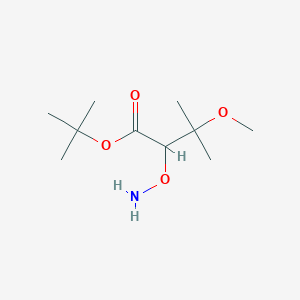
![8-Benzyl-10-(trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B13232322.png)
![5-Amino-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13232323.png)
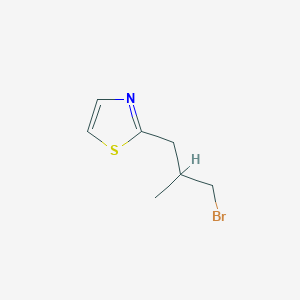
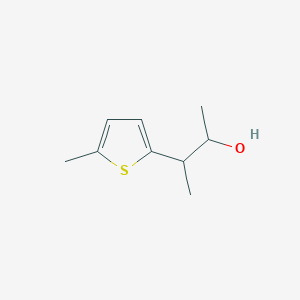
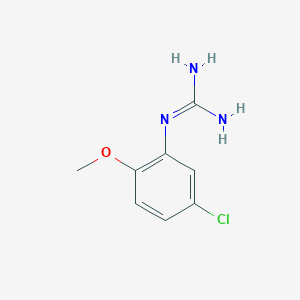
![2-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B13232369.png)
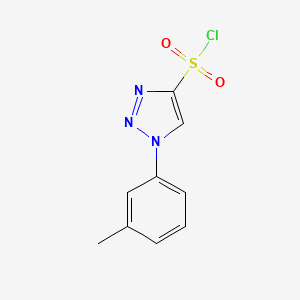
![4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13232372.png)
![5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13232373.png)
![2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B13232379.png)
